2-[(tert-Butoxy)methyl]phenol
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Overview
Description
2-[(tert-Butoxy)methyl]phenol is an organic compound characterized by a phenol group substituted with a tert-butoxy methyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(tert-Butoxy)methyl]phenol typically involves the protection of the hydroxyl group of phenol followed by alkylation. One common method includes the reaction of phenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. Catalysts such as cesium carbonate can be employed to enhance the reaction efficiency and reduce the reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced phenolic compounds.
Substitution: The tert-butoxy group can be substituted under acidic conditions, often using reagents like hydrochloric acid or sulfuric acid. This reaction can yield various substituted phenols depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones, oxidized phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Substituted phenols.
Scientific Research Applications
2-[(tert-Butoxy)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex phenolic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a model compound for understanding phenolic compound behavior in biological systems.
Medicine: Research into its potential therapeutic properties is ongoing, particularly its antioxidant activity.
Industry: It is used in the production of polymers, resins, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which 2-[(tert-Butoxy)methyl]phenol exerts its effects is primarily through its phenolic hydroxyl group. This group can participate in hydrogen bonding, electron donation, and radical scavenging activities. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. Molecular targets include enzymes and receptors that interact with phenolic compounds, affecting pathways related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
2-tert-Butyl-4,6-dimethylphenol: This compound has similar steric properties but differs in the position and number of substituents.
Phenol: The parent compound, lacking the tert-butoxy group, is more reactive and less sterically hindered.
tert-Butylphenol: Similar in having a tert-butyl group but differs in the position of substitution.
Uniqueness: 2-[(tert-Butoxy)methyl]phenol is unique due to the combination of the tert-butoxy group and the phenolic hydroxyl group, which provides a balance of steric hindrance and reactivity. This makes it particularly useful in applications requiring controlled reactivity and stability.
Properties
Molecular Formula |
C11H16O2 |
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Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,12H,8H2,1-3H3 |
InChI Key |
STEBGWWYSZVMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1=CC=CC=C1O |
Origin of Product |
United States |
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